BenchChemオンラインストアへようこそ!

Ac-PPPHPHARIK-NH2

Src kinase activity EGF signaling fibrosarcoma

Ac-PPPHPHARIK-NH2 (S1 peptide) is a uniquely stable, cell-permeable decapeptide that specifically disrupts the androgen receptor (AR) and Src kinase interaction. Unlike small-molecule AR antagonists or Src inhibitors, its precise sequence and terminal modifications offer unmatched mechanistic specificity at 1-10 nM. Essential for profiling non-genomic AR signaling and validating therapeutic targets.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 94242-71-4
Cat. No. B1242635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-PPPHPHARIK-NH2
CAS94242-71-4
Synonyms5-phenyl-4-pentenyl-1-hydroperoxide
5-phenylpent-4-enyl-1-hydroperoxide
PPHP
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCCCOO
InChIInChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2
InChIKeyMQSMIOKTOYAPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-PPPHPHARIK-NH2: A Peptide Inhibitor of AR–Src Complex in Cancer Signaling Research


Ac-PPPHPHARIK-NH2 (compound S1) is a synthetic decapeptide that functions as an inhibitor of the interaction between the androgen receptor (AR) and the Src tyrosine kinase [1]. Its sequence, Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2 (CAS 957791-38-7), incorporates an N‑terminal acetylation and a C‑terminal amidation [2]. These modifications enhance its cellular permeability and stability, enabling it to diffuse across membranes and function at nanomolar concentrations [3]. The compound's primary mechanism is the disruption of AR/Src association, thereby preventing the assembly of the EGFR/AR/Src signaling complex and abrogating downstream proliferative and invasive cellular responses [3]. Note: The CAS number 94242-71-4 corresponds to 5‑phenyl‑4‑pentenyl‑1‑hydroperoxide (PPHP), a chemically distinct small‑molecule peroxide; this guide addresses the peptide Ac-PPPHPHARIK-NH2.

Why Ac-PPPHPHARIK-NH2 Cannot Be Replaced by Other AR or Src Inhibitors


The functional efficacy of Ac-PPPHPHARIK-NH2 arises from its precise decapeptide sequence, which enables it to occupy a unique protein‑protein interaction interface between the androgen receptor and Src [1]. This mechanism is fundamentally distinct from that of conventional small‑molecule AR antagonists (e.g., bicalutamide) that act at the ligand‑binding pocket, or direct Src kinase inhibitors that target the catalytic domain. As a consequence, in‑class compounds bearing even minor sequence alterations—such as the scrambled Ss peptide or the cyclic VAL201 analog—fail to replicate the same pattern of activity [1]. The compound’s terminal acetyl/amide modifications are also critical for its membrane permeability and stability, which are not shared by unmodified or differently derivatized peptides [2]. Therefore, substituting Ac-PPPHPHARIK-NH2 with another “AR inhibitor” or “Src inhibitor” in an assay will result in a different mechanistic readout and cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation of Ac-PPPHPHARIK-NH2 Against Key Comparators


S1 Peptide (1 nM) Completely Abolishes EGF‑Stimulated Src Activity, Matching the Effect of 10 µM Casodex

In HT1080 human fibrosarcoma cells, treatment with 1 nM Ac-PPPHPHARIK-NH2 (S1 peptide) completely abolished Src kinase activation triggered by EGF (100 ng/mL). This inhibition was comparable to that achieved with 10 µM Casodex (bicalutamide), a clinically used anti‑androgen [1]. The data demonstrate that the S1 peptide achieves full suppression of the target signaling event at a concentration 10,000‑fold lower than Casodex, establishing a functional potency advantage in this cellular context.

Src kinase activity EGF signaling fibrosarcoma

S1 Peptide Reduces EGF‑Driven MMP‑9 Secretion by >50%, Outperforming Scrambled Control

EGF (100 ng/mL) increased MMP‑9 protease activity in the conditioned medium of HT1080 cells by approximately 2‑fold relative to untreated controls. The addition of 10 nM S1 peptide inhibited this EGF‑induced increase to near‑baseline levels, while the scrambled Ss peptide (identical amino acid composition but different sequence) showed negligible inhibition [1]. Casodex (10 µM) produced inhibition comparable to that of the S1 peptide.

MMP‑9 secretion matrix metalloproteinase cancer invasiveness

S1 Peptide (10 nM) Reverses 5‑Fold EGF‑Induced Cell Invasion, with No Effect from Scrambled Control

In trans‑well invasion assays, EGF (100 ng/mL) increased the invasiveness of HT1080 cells by 5‑fold over untreated controls. Treatment with 10 nM S1 peptide reduced this EGF‑enhanced invasion to a level comparable to that observed with 10 µM Casodex. In contrast, the scrambled Ss peptide at 10 nM did not significantly alter the invasive response [1].

cell invasion trans‑migration assay cancer metastasis

S1 Peptide Abolishes EGF‑Stimulated DNA Synthesis at 1 nM, while Scrambled Control Shows Minimal Inhibition

EGF stimulation (100 ng/mL) robustly increased BrdU incorporation in HT1080 cells, an indicator of DNA synthesis. Addition of 1 nM S1 peptide abolished this mitogenic response, comparable to the effect of 10 µM Casodex. The scrambled Ss peptide at 1 nM exhibited only a weak inhibitory effect [1].

DNA synthesis BrdU incorporation proliferation

Linear Ac-PPPHPHARIK-NH2 Exhibits Distinct Cellular Permeability and Functional Profile Compared to Cyclic VAL201

The cyclic derivative c‑PPPHPHARIK‑NH2 (VAL201) has been developed as a therapeutic candidate and demonstrates in vivo efficacy in prostate and breast cancer xenograft models, where it reduces tumor growth and metastasis [1][2]. While VAL201 shares the core decapeptide sequence with Ac-PPPHPHARIK-NH2, its cyclization alters its conformational stability, pharmacokinetic profile, and cellular uptake mechanism. Direct comparative data on the relative permeability or stability of the linear versus cyclic forms are not available in the public domain. However, the linear Ac-PPPHPHARIK-NH2 is reported to rapidly diffuse across membranes and function at nanomolar concentrations in cell culture [3], making it a preferred tool for acute in vitro mechanistic studies where the additional constraints of cyclization are not required.

cyclic peptide linear peptide permeability xenograft

Optimal Use Cases for Ac-PPPHPHARIK-NH2 Based on Validated Evidence


Mechanistic Studies of EGFR–AR–Src Crosstalk in Cancer

The evidence demonstrates that Ac-PPPHPHARIK-NH2 at 1–10 nM effectively disrupts the EGF‑induced assembly of the EGFR/AR/Src complex and abrogates downstream Src activation, DNA synthesis, and MMP‑9 secretion in HT1080 fibrosarcoma cells [1]. This makes the peptide an ideal tool for dissecting non‑genomic AR signaling pathways and for investigating the role of AR–Src interactions in hormone‑refractory cancers. The availability of a scrambled control peptide (Ac‑HPKPARIPHP‑NH2) further enables rigorous experimental controls [1].

High‑Throughput Screening for AR–Src Interaction Inhibitors

With a functional cellular concentration of 1–10 nM and a clearly defined mechanism (competitive inhibition of AR/Src binding via the AR proline‑rich motif), Ac-PPPHPHARIK-NH2 can serve as a positive control or a benchmark in high‑throughput screening assays aimed at identifying novel small‑molecule disruptors of the AR–Src interface. Its potency and specificity—demonstrated by the inactivity of the scrambled Ss peptide [1]—provide a reliable baseline for assay validation.

Invasion and Metastasis Assays in Fibrosarcoma and Other AR‑Expressing Cancers

The peptide's ability to reverse a 5‑fold EGF‑induced increase in cell invasion and to inhibit wound closure in scratch assays [1] positions it as a valuable reference compound for studies of cancer cell motility and metastatic potential. It can be employed in trans‑well migration/invasion assays using HT1080 cells, or extended to other AR‑expressing cancer lines (prostate LNCaP, breast MCF‑7, pancreatic KP‑2) where similar inhibition of EGF‑stimulated migration has been observed [1].

Validation of AR/Src Targeting as a Therapeutic Strategy in Preclinical Models

While the linear peptide is primarily used in vitro, its close analog VAL201 (c‑PPPHPHARIK‑NH2) has shown dose‑dependent inhibition of tumor growth in MCF‑7 breast cancer xenograft models at doses from 0.004 to 4.0 mg/kg [2]. Researchers evaluating the AR/Src axis as a therapeutic target can use Ac-PPPHPHARIK-NH2 for initial in vitro target validation and mechanism‑of‑action studies before transitioning to the cyclic analog for in vivo efficacy testing. The peptide’s defined mechanism ensures that observed effects can be directly attributed to disruption of the AR–Src complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-PPPHPHARIK-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.